molecular formula C9H14O5S2 B1343102 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate CAS No. 32279-04-2

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

Cat. No.: B1343102
CAS No.: 32279-04-2
M. Wt: 266.3 g/mol
InChI Key: PKQZVASULXKBJV-UHFFFAOYSA-N
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Description

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate is a chemical compound with the molecular formula C9H14O5S2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound appears as a white to light yellow powder or crystal and has a molecular weight of 266.33 g/mol .

Preparation Methods

The synthesis of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate typically involves the reaction of 4-hydroxyphenyl compounds with dimethylsulfonium methyl sulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate involves its interaction with specific molecular targets and pathways. The sulfonium group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate can be compared with similar compounds such as:

Properties

IUPAC Name

(4-hydroxyphenyl)-dimethylsulfanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQZVASULXKBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620038
Record name (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32279-04-2
Record name (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate
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Synthesis routes and methods

Procedure details

The procedure of Example 7 was repeated with the exception that potassium carbonate was not used. The amount of the sulfonuim compound obtained was 2.99 g. An NMR analysis showed that the sulfonuim compound was a 33:67 (mol/mol) mixture of tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate and p-dimethylsulfoniophenol methylsulfate. The yields of butyl p-dimethylsulfoniophenyl carbonate methylsulfate and p-dimethylsulfoniophenol methylsulfate were 33% and 67%, respectively.
Quantity
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tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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